molecular formula C8H9N3O B2731185 2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 165615-64-5

2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2731185
CAS No.: 165615-64-5
M. Wt: 163.18
InChI Key: XMOQIVFMYHKHRR-UHFFFAOYSA-N
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Description

“2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one” is a heterocyclic compound . It belongs to the class of pyrido[2,3-b]pyrazine derivatives . These compounds have been synthesized and their chemical structures have been ascertained by spectral techniques such as NMR and FT-IR .


Synthesis Analysis

The synthesis of these compounds involves multicomponent reactions . The specific methods for the synthesis of “this compound” are not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . This analysis provides information about the spectroscopic and electronic properties of the compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using DFT computations . This includes analysis of nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) .

Scientific Research Applications

Tautomerism and Temperature Influence

The compound shows interesting behavior in terms of imine-enamine tautomerism influenced by temperature. 3-(β-Carbonylmethylene) derivatives of 1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one exhibit a gradual change from enamine to imine form with elevated temperatures, highlighting its temperature-sensitive structural dynamics (Seki, Iwanami, Kuwatani, & Iyoda, 1997).

NMR Spectral Data

The compound and its derivatives have been studied using 13C NMR spectral data, providing critical insights into its structural properties. The spectrum of the parent substance and its derivatives, including various substituents like chloro, amino, oxo, etc., have been reported, which is essential for understanding its chemical behavior (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).

Synthesis and Structural Confirmation

Research has been conducted on the synthesis of the compound and its isomers. The hydrolysis and hydrogenation of these compounds provided proof for their structures, demonstrating a methodical approach to ascertain their exact chemical makeup (Seki, Sakata, & Iwanami, 1995).

Electrochemical Reduction

The electrochemical reduction of pyrido[2,3-b]pyrazines leads to 1,4-dihydro derivatives, showing potential for chemical modifications and applications in various reactions. This study revealed the transformation into different dihydro compounds under specific conditions (Armand, Chekir, & Pinson, 1978).

Multicomponent Synthesis and Mechanisms

There has been a study on the peculiarities of multicomponent synthesis derived from related compounds, expanding the understanding of the chemical reaction mechanisms and selectivity. This research contributes to the broader knowledge of pyrazinone derivatives' synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Structure-Activity Relationships

Research on the structure-activity relationships of related dihydropyrido[3,4-b]pyrazines offers insights into their biological effects, particularly in relation to cell proliferation and potential medicinal applications. Understanding these relationships is crucial for developing therapeutic agents (Wheeler et al., 1983).

Future Directions

The future directions for the research on these compounds could involve further exploration of their potential applications. For instance, these compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . They have also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .

Properties

IUPAC Name

2-methyl-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-5,10H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOQIVFMYHKHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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